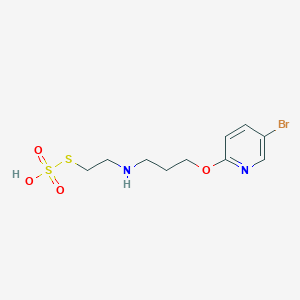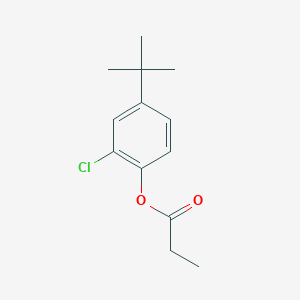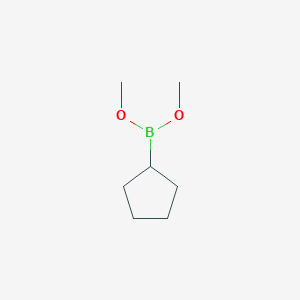
Dimethyl cyclopentylboronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl cyclopentylboronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a cyclopentyl group and two methyl groups. Organoboron compounds, including this compound, are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl cyclopentylboronate can be synthesized through several methods. One common approach involves the hydroboration of cyclopentene with borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide to yield the desired product. The reaction typically proceeds under mild conditions, making it an efficient and practical method for laboratory synthesis .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for optimizing production efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl cyclopentylboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates, which are valuable intermediates in organic synthesis.
Reduction: It can be reduced to form boranes, which are useful in hydroboration reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds.
Applications De Recherche Scientifique
Dimethyl cyclopentylboronate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl cyclopentylboronate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. In biological systems, boron compounds can interact with cellular components, potentially affecting metabolic pathways and cellular functions .
Comparaison Avec Des Composés Similaires
- Dimethyl phenylboronate
- Dimethyl butylboronate
- Dimethyl hexylboronate
Comparison: Dimethyl cyclopentylboronate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other boron compounds. This uniqueness makes it particularly useful in specific reactions where the cyclopentyl group can influence the reactivity and selectivity of the compound .
Propriétés
Numéro CAS |
41156-60-9 |
|---|---|
Formule moléculaire |
C7H15BO2 |
Poids moléculaire |
142.01 g/mol |
Nom IUPAC |
cyclopentyl(dimethoxy)borane |
InChI |
InChI=1S/C7H15BO2/c1-9-8(10-2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
Clé InChI |
XKVXABOILVNHCI-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


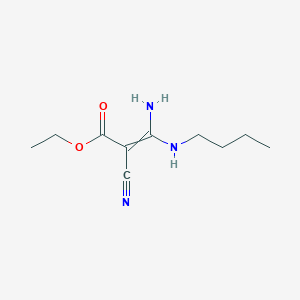
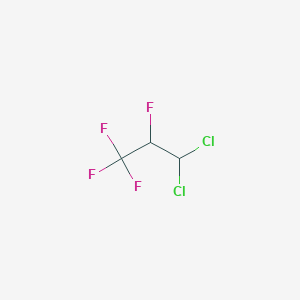
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
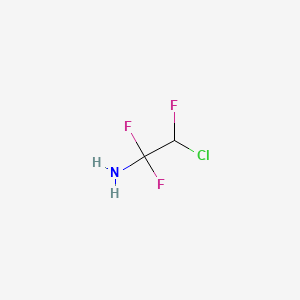
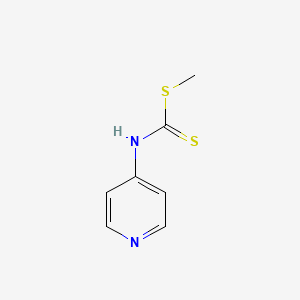
![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)

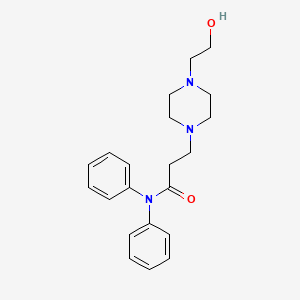
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
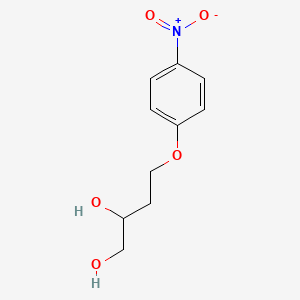
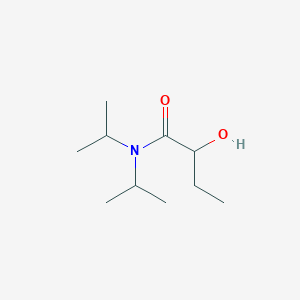
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
